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Compound of Interest

Compound Name: Benzyl 2-oxoacetate

Cat. No.: B1599646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for benzyl 2-
oxoacetate, also known as benzyl glyoxylate. Due to the limited availability of published

experimental spectra for this specific compound, this guide combines expected values based

on the analysis of its chemical structure with general experimental protocols. The information

herein serves as a valuable resource for the identification and characterization of benzyl 2-
oxoacetate in a laboratory setting.

Chemical Structure and Properties
IUPAC Name: Benzyl 2-oxoacetate Synonyms: Benzyl glyoxylate CAS Number: 52709-42-9

Molecular Formula: C₉H₈O₃ Molecular Weight: 164.16 g/mol
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The following tables summarize the expected spectroscopic data for benzyl 2-oxoacetate
based on its structural features and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Benzyl 2-Oxoacetate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.6 Singlet 1H
Aldehydic proton (-

CHO)

~7.3-7.4 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.3 Singlet 2H
Methylene protons (-

OCH₂-)

Table 2: Predicted ¹³C NMR Data for Benzyl 2-Oxoacetate (in CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment

~185 C=O Aldehydic carbonyl

~160 C=O Ester carbonyl

~135 C Aromatic quaternary carbon

~128-129 CH Aromatic carbons

~68 CH₂ Methylene carbon (-OCH₂-)

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for Benzyl 2-Oxoacetate
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H stretch

~2820, ~2720 Medium
Aldehydic C-H stretch (Fermi

doublet)

~1750 Strong Ester C=O stretch

~1730 Strong Aldehyde C=O stretch

~1600, ~1490, ~1450 Medium-Weak Aromatic C=C stretches

~1200-1300 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for Benzyl 2-Oxoacetate

m/z Ion Comments

164 [M]⁺ Molecular ion

91 [C₇H₇]⁺
Tropylium ion (from benzyl

group), often the base peak

107 [M - C₂HO₂]⁺ Loss of the glyoxylyl group

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher.
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Sample Preparation: A sample of benzyl 2-oxoacetate (5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an

internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer

acquisition time are typically required. Proton decoupling is used to simplify the ¹³C spectrum

to single lines for each unique carbon atom.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to

determine the relative number of protons.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups

present in the molecule.

Sample Preparation: For a liquid sample like benzyl 2-oxoacetate, a thin film can be

prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g.,

chloroform) can be prepared and analyzed in a liquid cell. For Attenuated Total Reflectance

(ATR-FTIR), a drop of the sample is placed directly on the ATR crystal.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is

recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.

The instrument records the interferogram, which is then Fourier transformed to produce the

infrared spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to

the corresponding functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Sample Introduction and Ionization: A small amount of the sample is introduced into the

mass spectrometer, typically via direct infusion or after separation by gas chromatography

(GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for

volatile compounds, where high-energy electrons bombard the sample molecules, causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z

value. The resulting data is plotted as a mass spectrum, showing the relative intensity of

each ion fragment.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like benzyl 2-oxoacetate.
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General workflow for spectroscopic analysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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